AFP464 is a synthetic lysyl prodrug of Aminoflavone (AF), a potent activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. [REFS-1, REFS-2] It was specifically developed to improve the poor aqueous solubility of the parent compound, Aminoflavone. [3] In experimental systems, AFP464 is rapidly and efficiently converted by non-specific esterases in plasma or cell culture media into the active Aminoflavone. [REFS-1, REFS-4] The resulting Aminoflavone metabolite induces cytochrome P450 enzymes (CYP1A1/1A2), which in turn metabolize it into cytotoxic, DNA-damaging species, leading to the compound's antiproliferative effects. [4]
Directly substituting AFP464 with its active parent compound, Aminoflavone, presents significant practical challenges in a laboratory setting. Aminoflavone is characterized by poor aqueous solubility, which complicates the preparation of reliable stock solutions and uniform, bioavailable concentrations in aqueous cell culture media. [REFS-1, REFS-2] This can lead to compound precipitation, inaccurate dosing, and poor reproducibility in dose-response experiments. AFP464 was engineered as a lysyl prodrug specifically to overcome this critical handling and formulation barrier, providing a reliable and soluble precursor that ensures consistent delivery of the active agent in experimental systems.
AFP464 free base is readily soluble in dimethyl sulfoxide (DMSO), the most common solvent for preparing high-concentration stock solutions for in vitro screening and cellular assays. In contrast, it is documented as not being soluble in water. This solubility profile makes the free base form the appropriate choice for standard laboratory workflows that rely on organic solvents for initial compound dissolution before serial dilution into aqueous buffers or media.
| Evidence Dimension | Solubility |
| Target Compound Data | Soluble in DMSO |
| Comparator Or Baseline | Not soluble in water |
| Quantified Difference | Qualitative difference in solvent suitability |
| Conditions | Standard laboratory solvent conditions. |
This directly informs the procurement decision for researchers who require a DMSO-soluble format for preparing stable, high-concentration stock solutions.
AFP464 is designed for efficient and rapid conversion to its active form, Aminoflavone. This bioactivation is mediated by non-specific esterases ubiquitously present in plasma and standard cell culture media. [REFS-1, REFS-2] This ensures that upon introduction to the experimental system, the prodrug does not require specialized metabolic activation (e.g., specific liver enzymes) to release the active payload, providing a direct and reliable source of Aminoflavone for in vitro studies.
| Evidence Dimension | Rate of Bioactivation |
| Target Compound Data | Rapidly converted to Aminoflavone |
| Comparator Or Baseline | Parent Aminoflavone (requires no conversion but is poorly soluble) |
| Quantified Difference | Not applicable (enabling feature) |
| Conditions | In plasma and cell culture media via non-specific esterases. |
For reproducible results, researchers can be confident that the active compound is being generated consistently and quickly within the standard assay environment.
The choice between a free base and a salt form (e.g., hydrochloride) is a critical procurement decision based on intended use. Free bases are typically more soluble in organic solvents like DMSO, making AFP464 free base ideal for lab-scale stock preparation. Conversely, salt forms are generally developed to enhance aqueous solubility for formulation in aqueous vehicles. [1] A buyer whose protocol requires direct dissolution in aqueous buffers for animal studies or specific assays may consider a salt form, whereas a buyer using a standard DMSO-to-media dilution protocol should select the free base.
| Evidence Dimension | Optimal Solvent System |
| Target Compound Data | AFP464 Free Base: Higher solubility in organic solvents (e.g., DMSO) |
| Comparator Or Baseline | AFP464 Salt Form (e.g., Dihydrochloride): Generally higher solubility in aqueous solutions |
| Quantified Difference | Qualitative difference in physicochemical properties guiding form selection |
| Conditions | Preparation of stock solutions for in vitro or in vivo experiments. |
Selecting the correct form based on the planned solvent system is crucial for avoiding solubility issues, saving time, and preventing waste of material.
For cellular assays investigating AhR signaling, CYP1A1 induction, or screening for antiproliferative effects, AFP464 free base provides a reliable method for delivering the active agent, Aminoflavone. Its enhanced solubility over the parent compound mitigates the risk of precipitation in cell culture media, ensuring accurate and reproducible dose-response relationships. [1]
The documented solubility of AFP464 free base in DMSO makes it highly suitable for inclusion in compound libraries for HTS campaigns. It can be readily dissolved and dispensed using standard automated liquid handling systems that rely on DMSO as the primary solvent vehicle.
AFP464 has been successfully used in in vivo xenograft models to assess the antitumor activity of Aminoflavone. [2] The prodrug strategy facilitates formulation for systemic administration, allowing researchers to study the biological effects of the active compound in a whole-animal context without the formulation challenges posed by the poorly soluble parent drug.